Technical Guide: Synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
This guide details the synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline , a critical biaryl scaffold often utilized in the development of p38 MAP kinase inhibitors and other ATP-competitive kinase antagonists. Two distin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline , a critical biaryl scaffold often utilized in the development of p38 MAP kinase inhibitors and other ATP-competitive kinase antagonists.
Two distinct pathways are presented:
The Cross-Coupling Route (Suzuki-Miyaura): Ideal for medicinal chemistry discovery (high throughput, modular).
The De Novo Cyclization Route (Nitro-Enaminone): Ideal for process chemistry (scalable, lower raw material cost).
Part 1: Executive Strategy & Retrosynthesis
Structural Analysis
The target molecule is a 2,6-disubstituted aniline. The steric crowding between the amino group (C1), the methyl group (C2), and the pyrazole ring (C6) creates significant torsional strain. This steric hindrance dictates the choice of catalyst in cross-coupling and favors high-temperature cyclization methods in de novo synthesis.
Retrosynthetic Logic
Disconnection A (C-C Bond Formation): Disconnecting the biaryl bond leads to a 2-halo-6-methylaniline and a pyrazole boronic species. This utilizes the Suzuki-Miyaura reaction.
Disconnection B (Heterocycle Construction): Disconnecting the pyrazole ring leads to a 1,3-electrophilic precursor (enaminone) and hydrazine. This requires a 2-methyl-6-nitroacetophenone intermediate to avoid side reactions with the free aniline.
Figure 1. Retrosynthetic analysis showing the two primary disconnection strategies.
Part 2: Pathway A – Suzuki-Miyaura Cross-Coupling
Best for: Discovery Chemistry, Library Generation, Rapid Analoging.
This pathway employs a Palladium-catalyzed cross-coupling between a sterically hindered aryl halide and a protected pyrazole boronate.
Critical Considerations
Protodeboronation: Unprotected 2-heteroaryl boronic acids are notoriously unstable and prone to protodeboronation. A protecting group (PG) on the pyrazole nitrogen (e.g., THP or Boc) is mandatory to stabilize the boronate species.
Steric Hindrance: The 2,6-substitution pattern on the aniline requires a highly active catalyst system (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) to facilitate oxidative addition and transmetallation.
Inertion: Charge a reaction vial with 2-bromo-6-methylaniline (186 mg, 1.0 mmol), the boronate ester (432 mg, 1.2 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol). Evacuate and backfill with Nitrogen (3x).
Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).
Reaction: Heat the sealed mixture to 100°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄ and concentrate.
Deprotection (One-Pot option): Redissolve the crude residue in MeOH (5 mL). Add 4M HCl in dioxane (2 mL). Stir at room temperature for 2 hours (cleaves the THP group).
Isolation: Neutralize with sat. NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 60–75% (2 steps).
Part 3: Pathway B – De Novo Pyrazole Synthesis
Best for: Process Chemistry, Scale-up (>100g), Low Cost.
This route builds the pyrazole ring from an acetyl group. To prevent side reactions with the aniline amine, the nitrogen is kept as a nitro group until the final step.
Mechanism & Logic
Acylation: 2-Methyl-6-nitrobenzoic acid is converted to the acetophenone.
Enaminone Formation: Reaction with DMF-DMA creates a "masked" 1,3-dicarbonyl equivalent.
Cyclization: Hydrazine attacks the enaminone to close the pyrazole ring.
Reduction: The nitro group is reduced to the aniline.
Reaction Workflow
Figure 2. Step-by-step process flow for the Nitro-Enaminone route.
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of 2-Methyl-6-nitroacetophenone
Note: Direct acylation of nitro-toluenes is difficult; the acid precursor is more reliable.
Reflux 2-methyl-6-nitrobenzoic acid (10 g) in SOCl₂ (30 mL) for 2 hours. Remove excess SOCl₂ in vacuo to get the acid chloride.
Dissolve Meldrum's acid (1.1 eq) and Pyridine (2.2 eq) in CH₂Cl₂ at 0°C. Add the acid chloride solution dropwise. Stir 1 h.
Technical Whitepaper: Spectroscopic Characterization of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
Abstract This technical guide provides a comprehensive spectroscopic analysis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline (CAS: 1006451-39-3 / Analogous numbering), a critical pharmacophore in the synthesis of p38 MAP kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline (CAS: 1006451-39-3 / Analogous numbering), a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors (e.g., Doramapimod). This document details the structural dynamics, including tautomerism and intramolecular hydrogen bonding, and provides high-fidelity reference data for Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). The protocols described herein focus on distinguishing this scaffold from its regioisomers and synthetic impurities.
Structural Dynamics & Tautomerism
The 2-methyl-6-(1H-pyrazol-5-yl)aniline molecule exhibits significant structural fluidity due to azole tautomerism. The pyrazole ring can exist in two primary tautomeric forms (
-pyrazol-5-yl vs. -pyrazol-3-yl), which equilibrate rapidly in solution.
Furthermore, the proximity of the aniline amino group (
) to the pyrazole nitrogen facilitates an intramolecular hydrogen bond . This interaction planarizes the biaryl system, significantly influencing the chemical shifts in NMR and the vibrational modes in IR.
Visualization: Tautomeric Equilibrium & H-Bonding
The following diagram illustrates the tautomeric shift and the stabilizing intramolecular interaction.
Figure 1: Tautomeric equilibrium between the 5-yl and 3-yl forms, stabilized by intramolecular hydrogen bonding between the aniline donor and pyrazole acceptor.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the primary method for rapid molecular weight confirmation. The ionization behavior is dominated by the basic nitrogen atoms in the pyrazole and aniline rings.
Loss of (Diazonium character/Pyrazole ring opening)
Technical Insight:
In High-Resolution Mass Spectrometry (HRMS), the exact mass should be within 5 ppm of 174.1026 . A significant peak at 172.1 m/z (
) may be observed in negative mode, though positive mode is far more sensitive for this amino-functionalized scaffold.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is vital for confirming the primary amine and the heteroaromatic system. The intramolecular hydrogen bond often causes broadening or shifting of the N-H stretching bands.
Key Absorption Bands
Frequency ()
Intensity
Assignment
Structural Context
3450 - 3350
Medium, Doublet
Primary Aniline () asymmetric/symmetric stretch.
3250 - 3150
Broad, Weak
Pyrazole N-H stretch (often broadened by H-bonding).
2920 - 2850
Weak
Methyl group () stretch.
1620 - 1590
Strong
/
Aromatic ring breathing & Amine scissoring (Overlap).
1480 - 1450
Medium
Pyrazole ring stretching vibrations.
Diagnostic Note:
The absence of a carbonyl stretch (
) confirms the complete reduction of any amide or ester precursors used during synthesis.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural validation. DMSO-
is the required solvent; often leads to broad, indistinguishable exchangeable protons and poor solubility.
NMR Data (400 MHz, DMSO-
)
Reference: TMS (
0.00) or Residual DMSO ( 2.50)
Shift ( ppm)
Multiplicity
Integration
Assignment
Notes
12.90
Broad Singlet
1H
Pyrazole N-H
Highly exchangeable; chemical shift varies with concentration and temperature.
Critical Analysis:
The chemical shift of the pyrazole C4-H (
ppm) is a diagnostic marker. It is significantly upfield compared to benzene protons due to the electron-rich nature of the 5-membered ring.
Experimental Protocols
A. Sample Preparation for NMR
To ensure the visibility of the labile pyrazole proton, the sample must be strictly anhydrous.
Mass: Weigh 5–10 mg of the solid compound.
Solvent: Add 0.6 mL of DMSO-
(99.9% D).
Tip: Use an ampoule from a fresh box to minimize water content. Water in DMSO appears at 3.33 ppm and can catalyze proton exchange, wiping out the NH signals.
Mixing: Sonicate for 30 seconds to ensure complete homogeneity.
Acquisition: Run at 298 K. If NH signals are broad, lower temperature to 280 K to slow the exchange rate.
B. Analytical Workflow Diagram
The following flowchart outlines the logic for validating the compound identity from crude synthesis to final purity check.
Figure 2: Step-by-step analytical workflow for isolating and characterizing the target aniline.
Bagley, M. C., et al. (2006). "A simple and highly efficient synthesis of the p38 MAP kinase inhibitor BIRB 796." Organic & Biomolecular Chemistry, 4, 4158-4164.
NIST Chemistry WebBook. "1H-Pyrazole-5-amine, 3-methyl-1-phenyl- (Analogous Spectral Data)." National Institute of Standards and Technology.
thermal stability and decomposition of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Methyl-6-(1H-pyrazol-5-yl)aniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 2-Methyl-6-(1H-pyrazol-5-yl)aniline, a heterocyclic aromatic amine of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure a robust and scientifically sound investigation. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative references. This guide details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as primary investigative tools, offering step-by-step protocols and data interpretation strategies. Furthermore, we will propose potential decomposition pathways based on the inherent chemical functionalities of the molecule.
Introduction: The Criticality of Thermal Stability in Drug Development
The journey of a pharmaceutical drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties.[1][2] Among these, thermal stability is a cornerstone of safety, efficacy, and quality. 2-Methyl-6-(1H-pyrazol-5-yl)aniline, possessing both an aniline and a pyrazole moiety, presents a unique structural combination with significant potential in medicinal chemistry.[3][4][5] The aniline family of compounds is known for its utility as a synthetic intermediate, but also for potential thermal hazards and toxicity.[6][7] Consequently, a proactive and in-depth analysis of its behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation and formulation development.[8]
Forced degradation studies, which expose the drug substance to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding decomposition pathways.[8] This guide provides the foundational knowledge and actionable protocols to conduct such an investigation for 2-Methyl-6-(1H-pyrazol-5-yl)aniline.
Theoretical Considerations: Fusing Aniline and Pyrazole Moieties
The thermal behavior of 2-Methyl-6-(1H-pyrazol-5-yl)aniline is dictated by the interplay of its constituent functional groups: the aniline ring and the pyrazole ring.
Aniline Moiety : Aniline and its derivatives can be susceptible to oxidation and thermal degradation.[6][7] The amino group can be a site of reactivity, and the aromatic ring itself can undergo cleavage under high-energy conditions. The presence of a methyl group on the aniline ring may also influence decomposition, potentially through radical mechanisms. The decomposition of aniline itself is reported to occur around 190°C.[9]
Pyrazole Moiety : Pyrazole rings are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[10] While generally stable due to their aromaticity, they can undergo ring-opening reactions at elevated temperatures.[11] The thermal stability of pyrazole-containing structures can be high, with some metal-organic frameworks containing pyrazolate linkers being stable to over 400-500°C in air.[12] However, the substituents on the pyrazole ring play a crucial role in its overall stability.[13]
The fusion of these two rings suggests a complex decomposition profile that could be initiated at either moiety or at the bond connecting them.
Experimental Design: A Two-Pronged Approach to Thermal Analysis
To obtain a comprehensive understanding of the thermal stability of 2-Methyl-6-(1H-pyrazol-5-yl)aniline, a dual-technique approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. This strategy allows for the correlation of mass loss events with energetic transitions, providing a more complete picture of the decomposition process.
The Causality Behind Our Workflow
The proposed experimental workflow is designed to be systematic and to build a comprehensive data package.
Caption: Experimental workflow for thermal analysis.
This phased approach ensures that we first understand the intrinsic stability of the molecule in an inert atmosphere before introducing the variable of oxidative degradation. Purity assessment via a technique like HPLC is a critical first step, as impurities can significantly impact thermal analysis results.[14]
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability checks and precise parameter control.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 2-Methyl-6-(1H-pyrazol-5-yl)aniline begins to lose mass due to decomposition and to quantify this mass loss.
Methodology:
Instrument Preparation:
Ensure the TGA instrument is calibrated for temperature and mass.
Clean the sample pan (platinum or alumina) by heating to >900°C to remove any residues.
Tare the balance with an empty sample pan.
Sample Preparation:
Weigh 5-10 mg of 2-Methyl-6-(1H-pyrazol-5-yl)aniline directly into the tared sample pan. Record the exact weight.
Ensure the sample is evenly distributed at the bottom of the pan.
TGA Method Parameters:
Purge Gas: High-purity Nitrogen (for inert atmosphere) or Air (for oxidative atmosphere) at a flow rate of 50-100 mL/min.
Temperature Program:
Equilibrate at 30°C for 5 minutes.
Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.
Data Collection: Record mass, temperature, and time.
Data Analysis:
Plot the mass (%) versus temperature (°C).
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
Quantify the mass loss for each decomposition step.
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
Instrument Preparation:
Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation:
Weigh 2-5 mg of 2-Methyl-6-(1H-pyrazol-5-yl)aniline into an aluminum DSC pan.
Hermetically seal the pan. For studies above the expected decomposition temperature, a pinhole lid may be used to allow for the escape of gaseous products, though this can affect the enthalpy measurement.
DSC Method Parameters:
Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 25°C.
Ramp from 25°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.
A heat-cool-heat cycle can be employed to investigate reversible transitions and the glass transition.
Reference: An empty, hermetically sealed aluminum pan.
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.
Data Presentation and Interpretation
Hypothetical data for 2-Methyl-6-(1H-pyrazol-5-yl)aniline are presented below to illustrate typical results.
Table 1: Summary of TGA Data
Atmosphere
Tonset (5% Mass Loss) (°C)
Peak Decomposition Temp (DTG) (°C)
Residual Mass at 600°C (%)
Nitrogen
~220
~250, ~350
~15
Air
~210
~240, ~330, ~450
< 2
Interpretation: The onset of decomposition is slightly lower in an oxidative atmosphere (air), suggesting some susceptibility to oxidation. The multi-step decomposition in both atmospheres indicates a complex process. The near-complete mass loss in air suggests the formation of volatile combustion products.[15]
Table 2: Summary of DSC Data (Nitrogen Atmosphere)
Thermal Event
Onset Temp (°C)
Peak Temp (°C)
Enthalpy (ΔH) (J/g)
Description
Endotherm
~150
~155
-110
Melting
Exotherm
~225
~260
+350
Decomposition
Interpretation: The compound exhibits a sharp melting point around 155°C, indicative of a crystalline solid. The decomposition process is exothermic, which is a critical safety consideration as it can lead to a runaway reaction.
Proposed Decomposition Pathways
Based on the known chemistry of aniline and pyrazole, a plausible decomposition pathway can be hypothesized. This logical framework is essential for guiding further analytical studies, such as TGA-MS, to identify degradation products.[1]
Caption: A potential multi-step decomposition pathway.
This proposed pathway involves initial cleavage at the weaker bonds, followed by the breakdown of the stable aromatic rings at higher temperatures. The evolution of small nitrogenous and hydrocarbon molecules is expected.[9][16]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the . By employing a combination of TGA and DSC, researchers can determine critical safety parameters, understand the compound's behavior under thermal stress, and gain insights into its degradation pathways. The provided protocols offer a robust starting point for these investigations.
For a complete understanding, it is highly recommended to couple these thermal analysis techniques with evolved gas analysis (TGA-FTIR or TGA-MS) to definitively identify the decomposition products. This information is invaluable for elucidating the precise decomposition mechanism and for developing stable formulations and safe handling procedures in a pharmaceutical setting.
References
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex AI Search.
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (n.d.). ResearchGate. Available at: [Link]
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Available at: [Link]
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Vertex AI Search.
DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. (n.d.). ResearchGate. Available at: [Link]
Analytical Techniques in Pharmaceutical Analysis: A Review. (2025). IJRASET. Available at: [Link]
Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025). AIJFR. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]
Aniline family. (n.d.). HBM4EU. Available at: [Link]
TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... (n.d.). ResearchGate. Available at: [Link]
Analytical techniques in pharmaceutical analysis: A review. (2015). ResearchGate. Available at: [Link]
Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (2022). Johns Hopkins University. Available at: [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. Available at: [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. Available at: [Link]
ANILINE AR. (n.d.). Loba Chemie. Available at: [Link]
2-(1h-Pyrazol-5-Yl)Aniline 97.0%(GC). (n.d.). PureSynth. Available at: [Link]
GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023). Rasayan Journal of Chemistry. Available at: [Link]
Analysis of Thermic Heterocyclic Aromatic Amines in Meat Products Using One-Step SPE Followed by LC-MS/MS. (2026). ResearchGate. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. Available at: [Link]
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (n.d.). PubMed. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. Available at: [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Available at: [Link]
3-(5-methyl-1h-pyrazol-1-yl)aniline. (n.d.). PubChemLite. Available at: [Link]
Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. (n.d.). RSC Publishing. Available at: [Link]
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). SciSpace. Available at: [Link]
Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. (2023). MDPI. Available at: [Link]
High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. (n.d.). RSC Publishing. Available at: [Link]
5-methyl-2-(1H-pyrrol-1-yl)aniline. (n.d.). PubChem. Available at: [Link]
Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. (2025). ResearchGate. Available at: [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]
Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic. (n.d.). Labmate Online. Available at: [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Available at: [Link]
Application Note: 2-Methyl-6-(1H-pyrazol-5-yl)aniline in Medicinal Chemistry
This guide details the application, synthesis, and medicinal chemistry logic of 2-Methyl-6-(1H-pyrazol-5-yl)aniline , a privileged scaffold in the design of kinase inhibitors and heterocyclic drugs. High-Value Scaffold f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application, synthesis, and medicinal chemistry logic of 2-Methyl-6-(1H-pyrazol-5-yl)aniline , a privileged scaffold in the design of kinase inhibitors and heterocyclic drugs.
High-Value Scaffold for Kinase Inhibitor Discovery & Fragment-Based Design
Executive Summary
2-Methyl-6-(1H-pyrazol-5-yl)aniline is a bifunctional heterocyclic building block characterized by an aniline core flanked by a methyl group at the C2 position and a pyrazole ring at the C6 position. This specific substitution pattern renders it a "privileged structure" in drug discovery, particularly for targeting the ATP-binding cleft of protein kinases (e.g., p38 MAPK, B-Raf, Aurora kinases).
The molecule serves two critical functions:
Hinge Binding Motif: The pyrazole-aniline system provides a donor-acceptor triad capable of high-affinity hydrogen bonding with the kinase hinge region.
Conformational Control: The C2-methyl group induces a steric clash that forces the aniline ring out of planarity, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Pyrazole NH: ~14.0; Aniline NH₃⁺: ~4.0; Pyrazole N (protonation): ~2.5
Solubility
Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[1]
Storage
Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder" Strategy)
This scaffold is engineered to interact with the ATP-binding pocket of kinases. The aniline nitrogen often serves as the vector for growing the molecule into the solvent-exposed region (via urea or amide linkages), while the pyrazole acts as the anchor.
Interaction Mode: The pyrazole N2 (acceptor) and NH (donor) typically form a bidentate H-bond network with the backbone residues of the kinase hinge (e.g., the "gatekeeper" residue + 1).
The "Methyl Effect": The methyl group at position 2 is not merely a hydrophobic filler. By sterically clashing with the substituent at position 1 (typically an amide or urea carbonyl), it forces the N-C(phenyl) bond to rotate. This creates a non-planar, atropisomeric-like conformation that often matches the bioactive shape required to fit into the hydrophobic pocket behind the gatekeeper residue (Selectivity Pocket).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~173 Da and high ligand efficiency (LE), this molecule is an ideal "fragment" lead.
Fragment Growth: The aniline amine is a versatile handle for rapid library expansion via acylation, sulfonylation, or urea formation.
Vector Exploration: The pyrazole NH can be alkylated to probe the inner hydrophobic pocket, although it is often left free to maintain hinge interactions.
Synthetic Protocol: The Enaminone Route
This protocol describes the robust synthesis of the scaffold from 1-(2-amino-3-methylphenyl)ethanone . This route is preferred over Suzuki coupling for scale-up due to lower cost and avoidance of palladium catalysts.
Reaction Scheme
Figure 1: Two-step synthesis via enaminone intermediate.
Step-by-Step Methodology
Step 1: Synthesis of Enaminone Intermediate
Charge: In a round-bottom flask, dissolve 1-(2-amino-3-methylphenyl)ethanone (1.0 eq) in anhydrous Toluene (5 mL/mmol).
Flash Chromatography: Purify using a gradient of 0–10% MeOH in DCM.
Yield: Typical yields range from 60–80% over two steps.
Protocol: Library Generation (Urea Coupling)
A primary application of this scaffold is converting the aniline into a urea-based kinase inhibitor.
General Procedure for Urea Synthesis
Activation: Dissolve the partner amine (R-NH₂) (1.0 eq) in DCM. Add Triphosgene (0.35 eq) and DIEA (2.0 eq) at 0°C. Stir for 30 min to form the isocyanate in situ.
Alternative: Use commercially available isocyanates if applicable.
Coupling: Add 2-Methyl-6-(1H-pyrazol-5-yl)aniline (0.9 eq) dissolved in DCM/DMF (if solubility is low).
Reaction: Stir at room temperature for 12 hours.
Quench: Add water. Extract with EtOAc.
Analysis: The product should show a characteristic urea carbonyl peak in ¹³C NMR (~155 ppm).
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the strategic modification points on the scaffold for optimizing potency and selectivity.
Figure 2: SAR Pharmacophore Map detailing functional regions of the scaffold.
References
Synthesis of Pyrazoles via Enaminones
Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
Source:Tetrahedron Letters, 2006.
(Generalized methodology for enaminone-hydrazine cyclization).
Kinase Inhibitor Design (p38 MAPK)
Title: 1-Aryl-5-(1H-pyrazol-3-yl)ureas as p38 Kinase Inhibitors.
Source:Journal of Medicinal Chemistry, 2002.
(Demonstrates the utility of the pyrazole-aniline-urea motif).
Atropisomerism in Kinase Inhibitors
Title: Control of Conformation in Kinase Inhibitors: The Role of Ortho-Substitution.
Source:Drug Discovery Today, 2015.
(General principles explaining the "Methyl Effect").
General Pyrazole Synthesis Reviews
Title: Recent Advances in the Synthesis of Pyrazoles.[1]
The Versatile Scaffolding of 2-Methyl-6-(1H-pyrazol-5-yl)aniline in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Complex Molecule Synthesis In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tuned properties is ins...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. Among the vast arsenal of chemical building blocks, 2-Methyl-6-(1H-pyrazol-5-yl)aniline has emerged as a particularly valuable scaffold. Its unique trifecta of functionalities—a nucleophilic aniline amine, a sterically influential ortho-methyl group, and a versatile pyrazole ring—offers a powerful platform for constructing complex, polycyclic systems. The aniline moiety serves as a classical handle for a wide array of transformations, including amide bond formations and transition-metal-catalyzed cross-coupling reactions. The pyrazole ring, a well-known pharmacophore, can engage in hydrogen bonding and provides a modifiable core for further functionalization.[1][2][3] The ortho-methyl group plays a subtle but crucial role in modulating the reactivity and conformational preferences of the molecule, often leading to enhanced selectivity in downstream reactions. This guide provides an in-depth exploration of this building block, complete with detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
Synthesis of the Building Block: A Reliable Pathway
A robust and scalable synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline is paramount for its widespread application. A common and effective method involves the condensation of a substituted aminocinnamaldehyde with hydrazine hydrate, often facilitated by microwave irradiation to expedite the reaction and improve yields.[4]
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
This protocol outlines a green and efficient synthesis of the title compound.
Materials:
2-Amino-α-methylcinnamaldehyde
Hydrazine hydrate (80% in water)
Ethanol
Nano-ZnO (catalyst)
Microwave reactor
Standard laboratory glassware for filtration and recrystallization
Procedure:
In a 25 mL microwave-safe reaction vessel, combine 2-Amino-α-methylcinnamaldehyde (10 mmol, 1.61 g) and ethanol (15 mL).
Add a catalytic amount of nano-ZnO (0.1 mmol, 8 mg).
To this suspension, add hydrazine hydrate (12 mmol, 0.75 mL) dropwise with stirring.
Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
A solid precipitate will form. Collect the crude product by vacuum filtration.
Wash the crude product with hot ethanol/water (1:1) to remove the nano-ZnO catalyst.
Purify the product by recrystallization from ethanol to afford 2-Methyl-6-(1H-pyrazol-5-yl)aniline as a pure solid.
Expected Yield: 85-92%
Causality and Insights: The use of microwave irradiation significantly accelerates the rate of the condensation and subsequent cyclization reaction, reducing reaction times from hours to minutes.[4] Nano-ZnO acts as a Lewis acid catalyst, activating the aldehyde carbonyl group towards nucleophilic attack by the hydrazine.
Key Applications and Synthetic Protocols
The strategic placement of reactive sites on 2-Methyl-6-(1H-pyrazol-5-yl)aniline makes it an ideal substrate for a variety of powerful synthetic transformations. Below are detailed protocols for key reactions that leverage this building block to construct scaffolds relevant to drug discovery.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[5] The aniline moiety of our building block can be readily converted to a halide (e.g., bromide or iodide) via diazotization followed by a Sandmeyer reaction, setting the stage for subsequent cross-coupling. This strategy is frequently employed in the synthesis of kinase inhibitors, where a biaryl core is often essential for activity.[6][7]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of a Derived Aryl Bromide
This protocol describes the coupling of the brominated derivative of the title compound with a generic arylboronic acid.
To a dry Schlenk flask, add 2-Bromo-6-methyl-1-(1H-pyrazol-5-yl)benzene (1.0 mmol, 252 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
Evacuate and backfill the flask with an inert gas three times.
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Stir the reaction mixture vigorously and heat to 100°C for 12-18 hours.
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The ortho-methyl group can influence the efficiency of the Suzuki coupling. While it provides steric hindrance, which can sometimes slow down the rate of reductive elimination, it also helps to prevent unwanted side reactions by blocking one of the ortho positions. The choice of a bulky phosphine ligand on the palladium catalyst is often crucial to facilitate the reaction with sterically hindered substrates.[8]
Application 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms a tetrahydro-β-carboline or tetrahydroisoquinoline ring system.[9][10] By first converting the aniline group of our building block into an indole-like structure (e.g., via a Fischer indole synthesis on a protected derivative), the resulting compound becomes a prime candidate for a Pictet-Spengler reaction with an aldehyde, leading to complex, fused heterocyclic systems.
Diagram: Pictet-Spengler Logical Flow
Caption: Logical flow for the synthesis of fused heterocycles via a Pictet-Spengler reaction.
Protocol 3: Pictet-Spengler Cyclization
This protocol provides a general procedure for the cyclization of an indole-pyrazole intermediate with an aldehyde.
Materials:
Indole-pyrazole substrate (1.0 mmol)
Aldehyde (1.1 mmol)
Trifluoroacetic acid (TFA) (0.2 mL)
Dichloromethane (DCM), anhydrous (10 mL)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Dissolve the indole-pyrazole substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
Allow the reaction to warm to room temperature and stir for 24 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Causality and Insights: The Pictet-Spengler reaction proceeds via the formation of a Schiff base between the amine (in this case, the indole nitrogen is part of a tryptamine-like system) and the aldehyde, followed by an intramolecular electrophilic aromatic substitution. The electron-rich nature of the indole ring facilitates the cyclization onto the C2 position. The pyrazole and methyl substituents on the benzene ring can influence the electronic properties and steric environment of the indole, thereby affecting the rate and yield of the cyclization.[11]
Data Summary Table
Protocol
Reaction Type
Key Reagents
Catalyst
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Pyrazole Synthesis
2-Amino-α-methylcinnamaldehyde, Hydrazine hydrate
nano-ZnO
Ethanol
120 (MW)
0.25
85-92
2
Suzuki-Miyaura
Aryl Bromide, Arylboronic acid, K₂CO₃
Pd(PPh₃)₄
Dioxane/H₂O
100
12-18
70-90
3
Pictet-Spengler
Indole-pyrazole, Aldehyde
TFA
DCM
0 to RT
24
60-85
Safety and Handling
Aniline derivatives should be handled with care as they can be toxic and are often readily absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme caution. Palladium catalysts are expensive and should be handled carefully to avoid waste and contamination. All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
2-Methyl-6-(1H-pyrazol-5-yl)aniline is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique combination of reactive sites allows for the application of modern synthetic methodologies to construct diverse molecular scaffolds, particularly those of interest in drug discovery. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this valuable synthetic intermediate. The strategic use of this building block will undoubtedly continue to contribute to the development of novel therapeutics and functional materials.
References
Cui, J. Jean; et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]
Zhang, Y. (2012). Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline. CN102702077A.
Ren, Y., et al. (2010). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]
Shaligram, P. S., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [Link]
Beneteau, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Shaw, A. T., et al. (2013). Crizotinib: A novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. ResearchGate. [Link]
Yang, Z. (2015). Crizotinib: From Chemical Entity to Anticancer Agent. David Publishing. [Link]
Filo. (2025). In the context of aniline. Why electrophilic substitution reaction take p... Filo. [Link]
Vasile, M., et al. (2015). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]
Zhu, H. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka | Patsnap. [Link]
Ye, M., & Gagné, M. R. (2009). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. PMC. [Link]
Zhang, G., et al. (2020). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]
PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. [Link]
Application Note: 2-Methyl-6-(1H-pyrazol-5-yl)aniline in the Development of Novel Kinase Inhibitors
Executive Summary: The "Twisted" Privilege In the landscape of kinase inhibitor discovery, achieving selectivity within the highly conserved ATP-binding pocket is the paramount challenge. 2-Methyl-6-(1H-pyrazol-5-yl)anil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Twisted" Privilege
In the landscape of kinase inhibitor discovery, achieving selectivity within the highly conserved ATP-binding pocket is the paramount challenge. 2-Methyl-6-(1H-pyrazol-5-yl)aniline represents a "privileged scaffold" designed specifically to address this via conformational control.
Unlike planar bi-aryl systems, the strategic placement of the methyl group at position 2 and the pyrazole ring at position 6 of the aniline core forces a non-planar, twisted conformation due to steric hindrance (atropisomerism). This geometry is critical for Type II kinase inhibitors , which stabilize the inactive DFG-out conformation of kinases such as p38 MAPK , B-Raf , and c-Met . The aniline amine serves as the anchor point for urea or amide linkers that hydrogen bond with the conserved Glu/Asp backbone, while the twisted aryl-pyrazole motif occupies the hydrophobic pocket created by the activation loop movement.
This guide provides a comprehensive workflow for synthesizing this scaffold, derivatizing it into active inhibitors, and validating its biological activity.
Chemical Properties & Handling[1][2]
Property
Specification
Critical Insight
IUPAC Name
2-Methyl-6-(1H-pyrazol-5-yl)aniline
Often referred to as a "bi-aryl amine hinge binder" precursor.
Molecular Weight
~173.21 g/mol
Low MW allows for significant decoration without violating Lipinski's Rule of 5.
Solubility
DMSO, Methanol, DMF
Poor solubility in water. Stock solutions (10-100 mM) should be prepared in DMSO.
Tautomerism
1H-pyrazol-5-yl 1H-pyrazol-3-yl
The unsubstituted pyrazole nitrogen allows tautomerization. In the crystal lattice of kinase active sites, the specific tautomer is selected by H-bond acceptors/donors (e.g., the "gatekeeper" residue).
Stability
Air/Moisture Stable
Store solid at -20°C. Solutions in DMSO are stable for <3 months at -20°C.
Synthetic Protocols
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling
Rationale: While ring-closure methods exist, the Suzuki coupling of a 2-haloaniline with a pyrazole boronate allows for greater modularity, enabling the introduction of substituted pyrazoles if SAR requires it.
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
Loading: Add 2-Bromo-6-methylaniline, Pyrazole-5-boronic acid ester, and K₂CO₃.
Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately under Nitrogen.
Reaction: Heat the block to 100°C for 12–16 hours .
QC Check: Monitor by LC-MS. The product peak (M+H ≈ 174) should appear; starting bromide should disappear.
Note: The product is an amine and may streak; adding 1% Triethylamine to the eluent can improve peak shape.
Protocol B: Derivatization to Type II Urea Inhibitors
Rationale: The free aniline is rarely the final drug. It is converted to a urea to form the "linker" that binds the DFG-aspartate and the hinge region glutamate.
Dissolve the scaffold in anhydrous DCM (0.1 M concentration).
Add the isocyanate dropwise at 0°C .
Allow the reaction to warm to room temperature and stir for 4 hours .
Observation: A precipitate often forms (the urea product).
Isolation: Filter the solid. Wash with cold DCM and Hexanes.
Characterization: Verify by ¹H-NMR. The urea protons typically appear as two singlets between
8.0–9.5 ppm.
Mechanism of Action & Visualization
The following diagram illustrates how this scaffold functions within the kinase domain, specifically targeting the DFG-out conformation (Type II inhibition).
Caption: Schematic of the Type II binding mode. The scaffold (blue path) anchors to the hinge and hydrophobic pocket, while the urea linker (red path) locks the DFG motif in the inactive state.
To validate the efficacy of the synthesized inhibitors, a FRET-based binding assay or an ADP-Glo kinase activity assay is recommended. Below is the protocol for the ADP-Glo method (Promega), which measures ATPase activity.
Materials:
Recombinant p38 MAPK (alpha isoform).
Substrate: p38 peptide or MBP (Myelin Basic Protein).
ATP (Ultrapure).
ADP-Glo™ Kinase Assay Kit.
384-well white solid-bottom plates.
Protocol:
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).
Enzyme Reaction (5 µL):
Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Add 1 µL of Compound (or DMSO control).
Add 2 µL of Substrate/ATP mix.
Incubate at Room Temperature for 60 minutes.
ADP-Glo Reagent (5 µL):
Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.
Incubate for 40 minutes at Room Temperature.
Detection Reagent (10 µL):
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP
Luciferase signal).
Incubate for 30 minutes.
Read: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).
Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Expected Results:
Valid Scaffold: Compounds derived from this scaffold (e.g., urea derivatives) should show IC50 values in the nanomolar range (<100 nM) for p38 MAPK.
Negative Control: The underivatized aniline intermediate typically shows weak or no inhibition (>10 µM) because it lacks the urea linker required to stabilize the DFG-out conformation.
Case Study: Relation to Doramapimod (BIRB 796)
The relevance of the 2-Methyl-6-(1H-pyrazol-5-yl)aniline scaffold is best exemplified by BIRB 796 (Doramapimod) .
Structure: BIRB 796 utilizes a tert-butyl-pyrazole fused to a tolyl ring.[3]
Mechanism: Crystallographic studies reveal that the pyrazole ring sits deep in the hydrophobic pocket created when the activation loop (DFG motif) moves out. The "twist" induced by the ortho-substituents ensures the molecule does not bind to the ATP-binding site of the active (DFG-in) kinase, but selectively traps the inactive form.
Translation: By using the 2-methyl-6-pyrazolyl aniline scaffold, researchers can create "BIRB-like" analogs with different solubility profiles or kinase selectivity patterns (e.g., targeting B-Raf V600E in melanoma) by varying the urea "tail".
References
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9, 268–272.
Dumas, J., et al. (2000). "1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methyl-6-(1H-pyrazol-5-yl)aniline in Transition-Metal Catalysis
Executive Summary & Ligand Profile
2-Methyl-6-(1H-pyrazol-5-yl)aniline (Me-PzA) represents a specialized subclass of N,N-bidentate chelators designed for high-performance transition-metal catalysis. Unlike the unsubstituted 2-(pyrazolyl)aniline, the introduction of the ortho-methyl group at the 6-position of the aniline ring creates a crucial steric pocket. This structural modification is engineered to modulate the axial environment of square-planar metal complexes (specifically Ni(II) and Pd(II)), thereby enhancing catalyst lifetime and influencing polymer chain propagation during olefin polymerization.
Key Technical Specifications
Feature
Property
Impact on Catalysis
Donor Set
N,N' (Aniline amine + Pyrazole imine)
Hemilabile coordination; stabilizes electrophilic metal centers.
Steric Bulk
2-Methyl group (Aniline ring)
Blocks axial attack; retards chain transfer in polymerization.
Electronic Mode
Neutral (L2) or Anionic (LX)
Versatile binding: Neutral with halides (NiBr2) or anionic via deprotonation.
Bite Angle
~86-90° (Five-membered chelate)
Ideal geometry for square-planar Group 10 metals.
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity 2-Methyl-6-(1H-pyrazol-5-yl)aniline starting from 2-amino-3-methylacetophenone.
Rationale: The "Enaminone Route" is selected over cross-coupling for its scalability, atom economy, and avoidance of expensive Pd-catalysts.
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-methylacetophenone (1.49 g, 10 mmol) in anhydrous toluene (20 mL).
Addition: Add DMF-DMA (1.43 g, 12 mmol) dropwise via syringe under a nitrogen blanket.
Reaction: Heat the mixture to reflux (110°C) for 6–8 hours.
Checkpoint: The solution will darken to a deep orange/red color. Monitor via TLC (SiO2, 30% EtOAc/Hexane) for the disappearance of the ketone.
Isolation: Evaporate the solvent and excess DMF-DMA under reduced pressure. The residue (enaminone) is often a viscous oil or low-melting solid. Use directly in the next step.
Stage 2: Pyrazole Ring Closure
Solvation: Dissolve the crude enaminone residue in absolute ethanol (25 mL).
Purification: Cool the solution to 0°C. The product often precipitates as a beige/off-white solid.
Filtration: Collect the solid by vacuum filtration.
Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain white needles.
Validation: Verify structure via
H NMR. Look for the pyrazole C-H doublet at ~6.5 ppm and the disappearance of the dimethylamino signals from the intermediate.
Figure 1: Two-step synthesis pathway via the enaminone intermediate, ensuring correct regiochemistry.
Protocol B: Coordination to Nickel(II)
Objective: Synthesis of the pre-catalyst [Ni(Me-PzA)Br
] .
Context: Neutral Nickel(II) dibromide complexes are robust precursors for ethylene oligomerization when activated with alkylaluminum cocatalysts (e.g., MAO or EASC).
Methodology
Preparation: In a glovebox or Schlenk line (Argon atmosphere), dissolve 2-Methyl-6-(1H-pyrazol-5-yl)aniline (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF).
Metal Source: Add [NiBr
(DME)] (dimethoxyethane adduct) (1.0 eq) directly to the ligand solution.
Why DME adduct? It is more soluble and reactive than anhydrous NiBr
.
Reaction: Stir at room temperature for 12 hours.
Observation: The solution typically changes color (often to reddish-brown or purple) as the ligand displaces the DME.
Isolation: Concentrate the solution to half volume and add excess diethyl ether or pentane to precipitate the complex.
Drying: Filter the solid and dry under high vacuum. Store under inert atmosphere.
Application: Ethylene Oligomerization
Theory: The [Ni(Me-PzA)Br
] complex, upon activation, forms a cationic active species [Ni(Me-PzA)R] . The 2-methyl group on the aniline exerts steric pressure on the axial coordination sites.
Without Methyl: Chain transfer is rapid; produces low molecular weight dimers (butenes).
With Methyl: Chain transfer is retarded; favors higher oligomers (C6–C12) or waxes.
Catalytic Testing Protocol
Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).
Loading: Under Argon, inject toluene (50 mL) and the co-catalyst MAO (Methylaluminoxane) or EASC (Ethylaluminum Sesquichloride) (Al/Ni ratio = 500:1).
Initiation: Inject the [Ni(Me-PzA)Br
] catalyst solution (10 mol in toluene).
Pressurization: Immediately pressurize with Ethylene (10–30 bar) and maintain constant pressure.
Quenching: After 30–60 minutes, vent the reactor and quench with acidified methanol (10% HCl/MeOH).
Analysis: Analyze the liquid phase by GC-FID (using nonane as an internal standard) to determine oligomer distribution (Schulz-Flory parameter
).
Figure 2: Simplified Cossee-Arlman mechanism. The 2-methyl substituent suppresses the Beta-H elimination pathway, shifting the balance toward propagation.
References
Synthesis of Pyrazolyl-Aniline Ligands
Title: Green Synthesis of 2-(1H-Pyrazol-5-yl) Aniline as a Corrosion Inhibitor.[1]
Source: Rasayan Journal of Chemistry, 16(2), 766-772 (2023).
Application Notes and Protocols for Studying the Anti-Corrosive Properties of 2-(1H-pyrazol-5-yl)aniline
Introduction: The Challenge of Corrosion and the Promise of Pyrazole-Aniline Derivatives Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Corrosion and the Promise of Pyrazole-Aniline Derivatives
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global economic and safety challenge. The development of effective corrosion inhibitors is paramount for extending the lifespan and ensuring the integrity of metallic structures in various industries. Organic corrosion inhibitors have garnered substantial interest due to their ability to form protective films on metal surfaces.[1][2] Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, as well as aromatic rings, have shown exceptional promise.[1][2][3]
This application note provides a comprehensive guide for researchers and scientists to study the anti-corrosive properties of a promising candidate: 2-(1H-pyrazol-5-yl)aniline. This molecule uniquely combines the structural features of both pyrazole and aniline, moieties known for their corrosion inhibition potential.[3][4][5][6] The pyrazole ring, with its two nitrogen atoms, and the aniline group, with its nitrogen atom and aromatic ring, offer multiple active centers for adsorption onto a metal surface, thereby creating a protective barrier against corrosive agents.[3][4][7]
This document outlines detailed protocols for the synthesis of 2-(1H-pyrazol-5-yl)aniline and the subsequent evaluation of its anti-corrosive efficacy using established gravimetric and electrochemical techniques. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Synthesis of 2-(1H-pyrazol-5-yl)aniline
A reliable and reproducible synthesis of the inhibitor is the foundational step for any corrosion study. The following protocol is adapted from a microwave-assisted green synthesis approach, which offers advantages in terms of reaction time and environmental friendliness.[8]
Materials:
2-Amino cinnamaldehyde
Hydrazine hydrate
Ethanol
Nano-ZnO (catalyst)
Deionized water
Round bottom flask
Microwave synthesizer
Magnetic stirrer
Buchner funnel and filter paper
Beakers
Thin Layer Chromatography (TLC) plates
Protocol:
In a round bottom flask, dissolve 10 mmol of 2-amino cinnamaldehyde and 10 mmol of hydrazine hydrate in a minimal amount of ethanol.
Add a catalytic amount of nano-ZnO to the reaction mixture.
Place the flask in a microwave synthesizer and irradiate the mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]
Upon completion of the reaction, add ice-cold water to the mixture to precipitate the crude product.[8]
Filter the crude product using a Buchner funnel and wash with hot ethanol/water to remove the nano-ZnO catalyst.[8]
Recrystallize the purified product from ethanol to obtain pure 2-(1H-pyrazol-5-yl)aniline.
Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow for Corrosion Inhibition Studies
A systematic evaluation of a corrosion inhibitor involves a multi-faceted approach, combining different techniques to gain a comprehensive understanding of its performance and mechanism of action. The following diagram illustrates a typical experimental workflow for assessing the anti-corrosive properties of 2-(1H-pyrazol-5-yl)aniline.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Detailed Protocols for Corrosion Evaluation
The following sections provide detailed, step-by-step protocols for three key experimental techniques used to assess the anti-corrosive properties of 2-(1H-pyrazol-5-yl)aniline.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a given period.[9][10][11][12] It provides a direct measure of material loss due to corrosion.
Objective: To determine the corrosion rate of a metal in a corrosive medium and the inhibition efficiency of 2-(1H-pyrazol-5-yl)aniline.
Materials and Equipment:
Metal coupons (e.g., mild steel, aluminum) of known dimensions
Abrasive papers of different grit sizes
Acetone
Deionized water
Desiccator
Analytical balance (accurate to 0.1 mg)
Water bath or thermostat
Beakers
Corrosive solution (e.g., 1 M HCl)
2-(1H-pyrazol-5-yl)aniline inhibitor solutions of varying concentrations
Protocol:
Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers, starting with a coarse grit and progressively moving to a finer grit.
Degrease the polished coupons by washing them with acetone, followed by rinsing with deionized water.
Dry the coupons thoroughly and store them in a desiccator.
Accurately weigh each coupon using an analytical balance and record the initial weight.
Corrosion Test: Immerse the prepared coupons in beakers containing the corrosive solution without the inhibitor (blank) and with different concentrations of 2-(1H-pyrazol-5-yl)aniline.
Maintain the beakers at a constant temperature using a water bath for a specified period (e.g., 24, 48, 72 hours).
Post-Test Analysis: After the immersion period, carefully remove the coupons from the solutions.
Clean the coupons to remove corrosion products according to standard procedures (e.g., as per ASTM G1).
Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them to determine the final weight.
Calculations:
Corrosion Rate (CR): Calculate the corrosion rate using the following formula:
CR (mm/year) = (K × W) / (A × T × D)
where:
K = a constant (8.76 × 10⁴)
W = weight loss in grams
A = area of the coupon in cm²
T = immersion time in hours
D = density of the metal in g/cm³
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula:
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
where:
CR₀ = corrosion rate in the absence of the inhibitor
CRᵢ = corrosion rate in the presence of the inhibitor
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of anodic and cathodic reactions, allowing for the determination of the corrosion current and potential.[13][14][15] This method helps in classifying the inhibitor as anodic, cathodic, or mixed-type.
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the inhibition mechanism of 2-(1H-pyrazol-5-yl)aniline.
Materials and Equipment:
Potentiostat/Galvanostat
Three-electrode electrochemical cell
Working electrode (metal specimen)
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
Counter electrode (e.g., platinum or graphite)
Corrosive solution
Inhibitor solutions
Protocol:
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it as described in the weight loss method.
Experimental Setup: Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the test solution (with and without the inhibitor).
Open Circuit Potential (OCP): Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady OCP is reached.
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[16]
Data Analysis:
Plot the potential versus the logarithm of the current density (Tafel plot).
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
The corrosion rate can be calculated from i_corr using Faraday's law.
Calculate the inhibition efficiency using the formula:
IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
where:
i_corr₀ = corrosion current density in the absence of the inhibitor
i_corrᵢ = corrosion current density in the presence of the inhibitor
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the electrode/electrolyte interface.[17][18][19][20] It provides information about the resistance and capacitance of the protective film formed by the inhibitor.
Objective: To investigate the mechanism of corrosion inhibition and to evaluate the protective properties of the adsorbed inhibitor film.
Materials and Equipment:
Same as for Potentiodynamic Polarization, with a potentiostat capable of performing EIS measurements.
Protocol:
Electrode and Cell Setup: Prepare the electrode and set up the electrochemical cell as described for the PDP measurements.
Stabilization: Allow the system to stabilize at its OCP.
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[16] Measure the resulting AC current response to determine the impedance at each frequency.
Data Analysis:
Plot the impedance data as a Nyquist plot (-Z_imaginary vs. Z_real) and/or Bode plots (log |Z| and phase angle vs. log frequency).
The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[17][18]
Calculate the inhibition efficiency using the formula:
IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
where:
R_ct₀ = charge transfer resistance in the absence of the inhibitor
R_ctᵢ = charge transfer resistance in the presence of the inhibitor
Proposed Mechanism of Corrosion Inhibition
The anti-corrosive action of 2-(1H-pyrazol-5-yl)aniline is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical and/or chemical interactions.
Caption: Proposed mechanism of corrosion inhibition.
The nitrogen atoms in the pyrazole and aniline moieties possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, leading to chemisorption. Additionally, the π-electrons of the aromatic rings can interact with the metal surface. This adsorption process creates a hydrophobic film that acts as a barrier to the diffusion of corrosive species to the metal surface.
Data Presentation
For a clear and concise presentation of the experimental results, it is recommended to summarize the quantitative data in tables.
Table 1: Weight Loss Data and Inhibition Efficiency
This application note provides a comprehensive framework for the systematic evaluation of the anti-corrosive properties of 2-(1H-pyrazol-5-yl)aniline. By following the detailed protocols for synthesis, gravimetric analysis, and electrochemical measurements, researchers can obtain reliable and reproducible data to assess the efficacy of this promising corrosion inhibitor. The elucidation of the inhibition mechanism through a combination of these techniques will contribute to the rational design of new and more effective corrosion inhibitors for a wide range of applications.
References
Corrosion testing: what is potentiodynamic polarization? (n.d.).
Weight Loss Method: Significance and symbolism. (2026, January 19).
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. (2020, October 7). Semantic Scholar.
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (2025, March 31). ACS Omega.
Corrosion Test with Potentiostat: Fast & Accurate Analysis. (2025, September 23). ScienceGears.
Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. (2025, August 7).
Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. (n.d.). Taylor & Francis Online.
Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives on carbon steel in acid medium. (n.d.). PMC.
Corrosion Inhibitor Test Methods. (n.d.). Scribd.
Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024, November 22).
Evaluation Protocol for Corrosion Inhibitors for Fuel Ethanol. (n.d.). Cloudfront.net.
Potentiodynamic Corrosion Testing. (2016, September 4). PMC - NIH.
Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. (n.d.).
Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. (2006, December 15).
Standardized Testing Protocols for Morpholine-Based Corrosion Inhibitors. (n.d.). Benchchem.
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9).
How to decode the standard test methods for corrosion? (2024, October 8). BioLogic Learning Center.
GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023, April 5). Rasayan Journal of Chemistry.
Corrosion testing. (n.d.). Ghent University.
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust Excor.
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation.
Corrosion Measurement by Weight Loss. (n.d.). Scribd.
The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. (2025, August 6). ResearchGate.
Evaluation of corrosion inhibitors. (n.d.).
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters.
Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024, May 8). PMC.
Preparation of Environmentally Friendly Anticorrosive Coatings with Aniline Trimer-Modified Waterborne Polyurethane. (n.d.). MDPI.
Bis(dimethylpyrazolyl)- aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (n.d.). Semantic Scholar.
D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM.
Technical Support Center: Synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
Welcome to the technical support center for the synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of organic chemistry, particularly palladium-catalyzed cross-coupling reactions.
Introduction: The Synthetic Challenge
2-Methyl-6-(1H-pyrazol-5-yl)aniline is a key building block in the synthesis of various pharmacologically active compounds. Its synthesis typically involves the formation of a carbon-carbon bond between an aniline derivative and a pyrazole ring. The most common and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful reaction, recognized with the Nobel Prize in Chemistry in 2010, allows for the efficient construction of biaryl systems.[1]
However, like any sophisticated chemical transformation, the Suzuki-Miyaura coupling is not without its challenges. Researchers may encounter issues such as low yields, incomplete reactions, and the formation of difficult-to-remove byproducts. This guide aims to provide a systematic approach to overcoming these obstacles and achieving a high-yielding, robust synthesis.
Optimized Experimental Protocol
This protocol describes a generalized Suzuki-Miyaura coupling for the synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline from 2-bromo-6-methylaniline and a suitable pyrazoleboronic acid or ester.
Reaction Scheme:
Reagents and Materials:
2-bromo-6-methylaniline
1H-Pyrazole-5-boronic acid pinacol ester
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
1,4-Dioxane or Toluene/Water mixture
Nitrogen or Argon gas (for inert atmosphere)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. Maintaining an oxygen-free environment is crucial to prevent the oxidation of the palladium(0) active catalyst and the boronic acid.[3]
Reagent Addition: To the flask, add 2-bromo-6-methylaniline (1.0 eq), 1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ - 0.02 eq), and the ligand (e.g., PPh₃ - 0.04 eq).
Solvent and Base: Add the degassed solvent (e.g., 1,4-dioxane) and the base (e.g., K₂CO₃ - 2.0 eq). If using a biphasic system, add degassed water. The choice of solvent and base is critical and can significantly influence the reaction rate and yield.[3][4][5]
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-Methyl-6-(1H-pyrazol-5-yl)aniline.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is very low or I observe no product formation. What are the likely causes?
A1: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Cause 1: Inactive Catalyst. The active catalyst in a Suzuki coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0).[6] This reduction can be inefficient if the reaction conditions are not optimal. Furthermore, the Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.
Solution: Ensure your reaction is conducted under a strictly inert atmosphere. Properly degas all solvents and reagents before use. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Cause 2: Poor Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7][8][9] A simple ligand like triphenylphosphine may not be sufficient for challenging couplings.
Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands such as SPhos, XPhos, or DavePhos often improve catalytic activity, especially with less reactive aryl chlorides.[9][10]
Cause 3: Ineffective Base. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] The strength and solubility of the base can significantly impact the reaction rate.
Solution: If using a carbonate base, ensure it is finely powdered and dry. Consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective.[5] The choice of base should also be compatible with your solvent system.[4]
Cause 4: Protodeborylation of the Boronic Acid/Ester. Boronic acids and their esters can be unstable under certain conditions and undergo protodeborylation, where the C-B bond is cleaved by a proton source (like water), leading to the formation of the corresponding arene and reducing the amount of nucleophile available for coupling.[1]
Solution: Use the boronic acid or ester as fresh as possible. Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.[2] Ensure your base is not excessively strong or your reaction temperature too high for prolonged periods.
Q2: My reaction stalls and never reaches full conversion, even after extended reaction times. Why is this happening?
A2: A stalling reaction often points to catalyst deactivation or an equilibrium issue.
Cause 1: Catalyst Decomposition. Over time, especially at high temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive.
Solution: Try running the reaction at a lower temperature for a longer duration. Ensure your ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1) to maintain catalyst stability. In some cases, adding a fresh portion of the catalyst mid-reaction can restart a stalled reaction.
Cause 2: Substrate or Product Inhibition. The starting materials or the product itself can sometimes coordinate to the palladium center and inhibit the catalytic cycle.
Solution: This is a more complex issue. Adjusting the reaction concentration (sometimes more dilute is better) or changing the ligand might help.
Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the aniline starting material. How can I minimize these?
A3: The formation of side products is a sign of competing reaction pathways.
Cause 1: Homocoupling of the Boronic Acid. This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen.[3]
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.
Cause 2: Dehalogenation. The aryl halide can be reduced to the corresponding arene, a process known as dehalogenation or hydrodehalogenation.[1] This can occur if there is a source of hydride in the reaction mixture that intercepts a palladium intermediate.
Solution: Ensure your solvents are pure and free of potential hydride donors like alcohols. The choice of base can also influence this side reaction.
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium source?A: Yes, a variety of Pd(II) and Pd(0) sources can be used. Common Pd(II) precatalysts include PdCl₂(PPh₃)₂ and Pd(dba)₂. A widely used Pd(0) source is Pd(PPh₃)₄. The choice of catalyst may require re-optimization of the reaction conditions.[6]
Q: What is the best method for purifying the final product?A: Column chromatography on silica gel is the most common and effective method for purifying 2-Methyl-6-(1H-pyrazol-5-yl)aniline. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Since anilines can streak on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the separation. Alternative purification methods for anilines include crystallization or distillation under reduced pressure.[11][12]
Q: Are there alternative synthetic routes to this compound?A: While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions like the Stille coupling (using organotin reagents) could be employed. Additionally, a condensation reaction between an appropriately substituted hydrazine and a 1,3-dicarbonyl compound can be a viable method for constructing the pyrazole ring directly onto the aniline scaffold.[13][14][15]
Visualizing the Process
To better understand the core of the synthesis and the troubleshooting logic, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Quantitative Data Summary
The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates. The following table provides a general comparison of common variables to guide optimization.
Parameter
Option 1
Option 2
Option 3
General Recommendation
Palladium Source
Pd(OAc)₂
PdCl₂(PPh₃)₂
Pd(PPh₃)₄
Pd(OAc)₂ with a suitable ligand is a cost-effective starting point.
Ligand
PPh₃
P(t-Bu)₃
SPhos/XPhos
For challenging couplings, electron-rich, bulky ligands like SPhos often give superior results.[9]
Base
Na₂CO₃
K₂CO₃
K₃PO₄
K₃PO₄ is often a good balance of reactivity and handling.[5]
Start around 80-90 °C and adjust based on reaction progress and stability.
References
Biffis, A., et al. (2018). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. Available at: [Link]
Sharma, A., & Kumar, V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
LookChem. Purification of Aniline. Chempedia. Available at: [Link]
Vogt, L. I., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]
Gandeepan, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
Briceno, J., et al. (2014). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. ACS Combinatorial Science. Available at: [Link]
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
Magano, J., & Dunetz, J. R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
Li, J., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Available at: [Link]
Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega. Available at: [Link]
Carretero, J. C., & Garcia Ruano, J. L. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
ResearchGate. (2016). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry. Available at: [Link]
PrepChem.com. Preparation of aniline. Available at: [Link]
Reddit. (2014). Purify and dry aniline?. r/chemistry. Available at: [Link]
Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
Semantic Scholar. (2020). The Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Available at: [Link]
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry. Available at: [Link]
ResearchGate. (2018). Side reactions of Suzuki cross-coupling. Available at: [Link]
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available at: [Link]
PubMed. (2019). Synthesis of 1 H-Pyrazol-5-yl-pyridin-2-yl-[7][11][16]triazinyl Soft-Lewis Basic Complexants via Metal and Oxidant Free [3 + 2] Dipolar Cycloaddition of Terminal Ethynyl Pyridines with Tosylhydrazides. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]
Technical Support Center: Synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
Ticket ID: #SYN-2M6P-001 Status: Active Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemistry & Process Development Teams Executive Summary The synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-2M6P-001
Status: Active
Topic: Troubleshooting Side Reactions & Impurity Profiling
Audience: Medicinal Chemistry & Process Development Teams
Executive Summary
The synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline involves constructing a 1,2,3-trisubstituted benzene core. This specific substitution pattern presents unique steric and electronic challenges. The presence of a free aniline amine (-NH₂) ortho to the pyrazole ring creates a high risk for intramolecular cyclization (indazole formation) and catalyst poisoning during cross-coupling.
This guide covers the two primary synthetic workflows:
Convergent Route: Suzuki-Miyaura coupling of 2-bromo-6-methylaniline derivatives.
Linear Route: Hydrazine condensation of enaminone precursors.
Workflow A: The Suzuki-Miyaura Route
Methodology: Cross-coupling of a protected 2-bromo-6-methylaniline with (1H-pyrazol-5-yl)boronic acid (or ester).
Critical Failure Mode: Protodeboronation
Heteroaryl boronic acids, particularly 2- and 5-substituted pyrazoles, are kinetically unstable. They undergo rapid protodeboronation, breaking the C-B bond before the transmetalation step in the catalytic cycle.
Mechanism:
Under basic aqueous conditions (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex. In pyrazoles, the adjacent nitrogen can facilitate a zwitterionic fragmentation, releasing the pyrazole and boric acid.
Diagnostic Guide: Impurity Profiling (LC-MS)
Observed Mass (m/z)
Proposed Structure
Root Cause
Corrective Action
[M-H] of Pyrazole
Pyrazole (unsubstituted)
Protodeboronation of the boronic acid partner.
Switch to anhydrous conditions (e.g., Dioxane/KOAc). Use MIDA boronates or N-protected pinacol esters.
[M-Br+H]
2-Methylaniline
Hydrodehalogenation of the aryl halide.
Reduce catalyst loading. Remove sources of hydride (e.g., avoid ethanol/isopropanol).
[2x Pyrazole Mass]
Bipyrazole
Homocoupling of the boronic acid.
Degas solvents thoroughly (O₂ promotes homocoupling). Slow addition of the boronate.
No Reaction
Starting Material
Catalyst Poisoning . Free N-H on pyrazole or aniline binds Pd(II).
Use N-protected substrates (Boc/THP). Increase temperature to break Pd-N aggregates.
Visualizing the Pathway & Failure Modes
Figure 1: Competitive pathways in the Suzuki coupling of nitrogen-rich heterocycles. Protodeboronation competes with the transmetalation step.
Workflow B: The Enaminone Cyclization Route
Methodology: Condensation of 1-(2-amino-3-methylphenyl)ethanone derivatives (via enaminone intermediate) with hydrazine.
Critical Failure Mode: Indazole Formation
This is the most subtle and dangerous side reaction. The target molecule contains a nucleophilic aniline amine and an electrophilic pyrazole precursor. If the reaction conditions are too harsh (high acid/heat), the aniline nitrogen can attack the intermediate, closing a second ring to form a fused Indazole or Quinazoline derivative.
Cause: Two equivalents of ketone reacting with one hydrazine.[2]
Fix: Add the enaminone to a solution of excess hydrazine (inverse addition) to keep hydrazine concentration high.
Visualizing the Cyclization Logic
Figure 2: Bifurcation of the reaction pathway. Path A yields the desired pyrazole; Path B leads to the fused indazole impurity.
Frequently Asked Questions (FAQs)
Q1: The NMR shows broad signals for the pyrazole protons. Is my product impure?
Resolution: Likely not. Pyrazoles bearing a free N-H undergo annular tautomerism (proton exchange between N1 and N2). This occurs on the NMR timescale, causing broadening of the C3-H and C5-H signals (or C3/C4 depending on numbering).
Validation: Run the NMR in DMSO-d6 and add a drop of D₂O (to exchange the NH) or run at elevated temperature (50°C) to coalesce the peaks.
Q2: Why is the Suzuki coupling yield stuck at <40% despite full consumption of the bromide?
Resolution: You are likely experiencing Protodeboronation . The pyrazole boronic acid is hydrolyzing to the pyrazole (which is volatile or washes away) before it couples.
Protocol Shift: Switch to MIDA boronates (slow release) or use a Buchwald Precatalyst (e.g., XPhos Pd G3) which initiates rapidly, outcompeting the hydrolysis side reaction.
Q3: How do I remove the Palladium black from the final product?
Resolution: 2-Methyl-6-(1H-pyrazol-5-yl)aniline is a good ligand for Pd. Simple filtration is insufficient.
Protocol: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 4 hours at 40°C, then filter. Alternatively, wash with aqueous L-Cysteine.
References
Protodeboronation Mechanisms
Cox, P. A., et al. (2016).[1][6] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
Suzuki Coupling of Nitrogen Heterocycles
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.
Catalyst Poisoning by Azoles
Kinzel, T., et al. (2010). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society.
Enaminone Cyclization Chemistry
Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles from Enaminones." Chemical Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: #SYN-2M6P-001
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimization of Sterically Hindered Bi-Aryl Coupling & Regioselective Cyclization
Executive Summary & Route Architecture
The synthesis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline presents a classic "ortho-ortho" steric challenge. The target molecule features an aniline core sandwiched between a methyl group and a pyrazole ring. This 1,2,3-trisubstitution pattern creates significant steric crowding, inhibiting standard palladium catalysis and complicating regioselectivity.
We recommend two primary synthetic corridors. Route A (Suzuki-Miyaura) is preferred for convergent synthesis using available building blocks but requires advanced ligand technology. Route B (Cyclocondensation) is the fallback for scale-up if metal contamination is a concern, though it requires careful pH control to ensure regiochemical fidelity.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project constraints.
This is the industry-standard approach for medicinal chemistry. Standard ligands (PPh₃) will fail here due to the inability to promote oxidative addition across the sterically crowded C-X bond and the subsequent transmetallation.
The "Buchwald-Precatalyst" System
We utilize SPhos or XPhos generation ligands. These bulky, electron-rich biaryl phosphines facilitate the coupling of sterically encumbered substrates by creating a mono-ligated Pd(0) species that is highly active.
Reagents:
Electrophile: 2-Bromo-3-methylaniline (Note: Free amine can be tolerated with Buchwald ligands, but N-Boc protection improves yield).
Critical: Do NOT use unprotected pyrazole boronic acids. The free NH coordinates to Pd, poisoning the catalyst [1].
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).
Base: K₃PO₄ (3.0 equiv).
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology
Degassing: Charge a reaction vial with the boronate ester (1.2 equiv), aryl bromide (1.0 equiv), and K₃PO₄ (3.0 equiv). Seal and purge with Argon for 5 minutes.
Solvent: Add degassed Dioxane/Water (4:1). Concentration should be 0.1 M to 0.2 M.
Reaction: Heat to 100°C for 4–12 hours.
Visual Check: The reaction should turn from orange/red to dark brown/black. If it remains pale yellow, the active catalyst has not formed.
Deprotection (Post-Workup): The THP group is removed using 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.
Protocol B: Regioselective Cyclocondensation
If Route A fails due to catalyst deactivation, construct the pyrazole ring on the aniline scaffold.
Mechanism: Condensation of a hydrazine with a
-enaminone or 1,3-diketone.
Challenge: Regioselectivity. Reacting a 3-substituted-1,3-diketone with hydrazine can yield two isomers (1,3- vs 1,5-pyrazole).
Optimized Conditions for 1,5-Selectivity
To ensure the aniline is at the 5-position of the pyrazole (relative to the NH):
Precursor Synthesis: React 1-(2-amino-3-methylphenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
Cyclization: Treat the enaminone with Hydrazine Hydrate .
Solvent Control: Use Ethanol at reflux.
pH Adjustment: If regioselectivity is poor, add Acetic Acid (AcOH) . Acidic conditions often favor the formation of the 5-substituted isomer by protonating the enaminone nitrogen, making the carbonyl carbon more electrophilic for the initial hydrazine attack [2].
Troubleshooting Center (FAQs)
Issue 1: Reaction Stalls at <50% Conversion (Suzuki)
Q: I am using Pd(PPh₃)₄ and the reaction stops halfway. Adding more catalyst doesn't help.
A: This is a classic symptom of Steric Failure and Catalyst Poisoning .
The Cause: Triphenylphosphine is not bulky enough to force the reductive elimination step in this crowded 2,6-system. Furthermore, the product (an aminopyrazole) is a bidentate ligand that chelates Pd, removing it from the cycle.
The Fix: Switch to XPhos Pd G2 . The bulky biaryl ligand prevents the product from coordinating to the metal center. Additionally, ensure your pyrazole boronate has a protecting group (THP or SEM) on the nitrogen.
Issue 2: Protodeboronation (The "Missing Nucleophile")
Q: My aryl bromide is unreacted, but the pyrazole boronate is gone. I see a "de-borylated" pyrazole byproduct by LCMS.
A: Pyrazole-5-boronic acids are notoriously unstable and prone to hydrolytic C-B bond cleavage (protodeboronation), especially under basic aqueous conditions.
The Fix:
Switch Base: Use K₂CO₃ or CsF instead of K₃PO₄ to lower the basicity.
Lower Water: Reduce water content to the minimum required for base solubility (e.g., 10:1 Dioxane:Water).
Excess Reagent: Increase the boronate equivalents to 1.5–2.0 eq.
Issue 3: Regioisomer Contamination (Cyclization)
Q: In Route B, I am getting a mixture of the desired product and an isomer where the pyrazole is "flipped."
A: This depends on which nitrogen of the hydrazine attacks the carbonyl first.
The Fix:
Temperature: Lower the temperature to 0°C during the initial addition of hydrazine, then warm to reflux. Kinetic control often favors the desired 1,2-addition to the enaminone.
Solvent Polarity: Switch from EtOH to n-Butanol or Toluene . Changing solvent polarity affects the tautomeric equilibrium of the intermediate.
Figure 2: The catalytic cycle highlighting the critical role of bulky ligands in facilitating reductive elimination and preventing product inhibition in crowded systems.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
Mullens, P. R. (2016). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 57(25), 2747-2751.
For further assistance, please contact the High-Throughput Experimentation (HTE) Core.
Optimization
Technical Support Center: Understanding the Degradation of 2-Methyl-6-(1H-pyrazol-5-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and troubleshooting advice for studying t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and troubleshooting advice for studying the degradation pathways of 2-Methyl-6-(1H-pyrazol-5-yl)aniline under various stress conditions. Given the specific nature of this molecule, this guide synthesizes established principles of medicinal chemistry, forced degradation studies, and analysis of related chemical structures to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for a molecule like 2-Methyl-6-(1H-pyrazol-5-yl)aniline?
A1: Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] The primary objectives are:
To Elucidate Degradation Pathways: By subjecting the molecule to extreme conditions, we can identify the likely degradation products that may form under normal storage conditions over a longer period.
To Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate the API from its degradation products.[1][2]
To Understand the Intrinsic Stability of the Molecule: This helps in determining appropriate storage conditions, formulation development, and packaging.[3][4]
To Generate Material for Toxicological Studies: Any significant degradation product may need to be identified, characterized, and evaluated for its potential toxicity.
Q2: What are the most probable sites of degradation on the 2-Methyl-6-(1H-pyrazol-5-yl)aniline molecule?
A2: Based on the structure, which contains an aniline ring and a pyrazole ring, we can anticipate several potential sites of chemical instability:
The Aniline Moiety: Aromatic amines are susceptible to oxidation.[5][6] The amino group can be oxidized to form various products, including N-oxides.[7] The aromatic ring itself can also undergo oxidation.
The Pyrazole Ring: While generally aromatic and relatively stable, the pyrazole ring can be susceptible to hydrolysis, particularly if it contains ester functional groups, although this specific molecule does not.[8][9] The N-1 and C-4 positions can also be susceptible to oxidation.[8]
The Methyl Group: The methyl group on the aniline ring is generally stable but could be a site for minor oxidative degradation under harsh conditions.
Q3: What are the recommended stress conditions for a forced degradation study of this compound?
A3: The ICH Q1A(R2) guideline provides a framework for stress testing.[3][4][10][11] The following conditions are recommended to be investigated:
Stress Condition
Typical Reagents and Conditions
Potential Degradation Pathways
Acidic Hydrolysis
0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C)
Hydrolysis of the pyrazole ring (less likely without susceptible functional groups), potential for other acid-catalyzed rearrangements.
Alkaline Hydrolysis
0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C)
Similar to acidic hydrolysis, but the rate may differ. Aniline derivatives can show increased degradation in alkaline conditions.[12][13]
Oxidative Degradation
3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Oxidation of the aniline nitrogen to an N-oxide, hydroxylation of the aromatic rings, and potential opening of the pyrazole ring.[7][8]
Thermal Degradation
Heating the solid drug substance at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.
General decomposition, potential for dimerization or polymerization. The onset of thermal decomposition for aniline is often above 79°C.[14]
Photodegradation
Exposure to a combination of visible and UV light in a photostability chamber.
Photochemical reactions, often involving free radical mechanisms.[12][13][15] Aromatic amines are known to be susceptible to photodegradation.[16]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
Causality: The molecule may be intrinsically stable under the initial conditions, or the analytical method may not be sensitive enough to detect low levels of degradation.
Troubleshooting Steps:
Increase Stress Severity: Gradually increase the temperature, concentration of the stress agent (acid, base, or oxidant), or duration of exposure. It is generally recommended to aim for 5-20% degradation to ensure that the analytical method can be properly validated.[1]
Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect minor degradants.
Employ a More Universal Detector: If using HPLC-UV, consider a mass spectrometer (LC-MS) as the detector. This can help identify degradants that may not have a strong UV chromophore or that co-elute with the parent compound.
Issue 2: Extensive degradation or multiple degradation products are observed, making the chromatogram difficult to interpret.
Causality: The stress conditions may be too harsh, leading to secondary and tertiary degradation products.
Troubleshooting Steps:
Reduce Stress Severity: Decrease the temperature, concentration of the stress agent, or exposure time.
Time-Course Study: Sample at multiple time points to observe the formation and disappearance of degradants. This can help distinguish primary from secondary degradation products.
Optimize Chromatographic Resolution: Modify the HPLC method (e.g., change the mobile phase gradient, column chemistry, or temperature) to improve the separation of the degradation products.
Issue 3: Poor mass balance is observed after forced degradation.
Causality: This can occur if degradation products are not detected by the analytical method. This could be due to a lack of a UV chromophore, poor ionization in LC-MS, volatility, or precipitation.
Troubleshooting Steps:
Use a Universal Detector: As mentioned, an LC-MS or a Charged Aerosol Detector (CAD) can help detect compounds with poor UV absorbance.
Check for Precipitation: Visually inspect the stressed samples for any precipitate. If present, dissolve it in a suitable solvent and analyze it separately.
Analyze the Headspace for Volatiles: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis.
Experimental Protocols
Protocol 1: General Approach for a Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of 2-Methyl-6-(1H-pyrazol-5-yl)aniline.
Step 1: Solution Preparation
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
Step 2: Application of Stress Conditions
For each stress condition, mix the stock solution with the stressor in a suitable ratio. A typical starting point is a 1:1 ratio.
Include a control sample (compound in solvent without the stressor) for each condition.
Store the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).
Step 3: Sample Analysis
At each time point, withdraw an aliquot of the sample.
Neutralize acidic or basic samples if necessary before analysis to prevent further degradation on the analytical column.
Analyze the samples using a validated stability-indicating HPLC method.
Step 4: Data Evaluation
Calculate the percentage of degradation of the parent compound.
Determine the relative peak areas of the degradation products.
Calculate the mass balance.
Protocol 2: Development of a Stability-Indicating HPLC Method
Step 1: Initial Method Development
Column Selection: Start with a C18 column, as they are versatile for a wide range of compounds.
Mobile Phase Selection: A common starting point is a gradient of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detector Wavelength: Determine the UV absorbance maximum of the parent compound and monitor at that wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Step 2: Method Optimization
Inject a mixture of the stressed samples to challenge the method's separating power.
Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation of all degradation products from the parent peak and from each other.
Step 3: Method Validation
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[17][18]
optimizing the formulation of 2-Methyl-6-(1H-pyrazol-5-yl)aniline for specific applications
Welcome to the technical support center for 2-Methyl-6-(1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methyl-6-(1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the formulation of this compound for various specific applications. My aim is to equip you with the foundational knowledge and practical insights necessary to overcome common experimental hurdles and optimize your formulation strategies.
Section 1: Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of 2-Methyl-6-(1H-pyrazol-5-yl)aniline is the cornerstone of a successful formulation strategy. While specific experimental data for this compound is limited, we can infer key characteristics from closely related analogs and the constituent chemical moieties (pyrazole and aniline).
Table 1: Estimated Physicochemical Properties of 2-Methyl-6-(1H-pyrazol-5-yl)aniline and its Analogs
Property
Estimated Value/Information
Relevance to Formulation
Molecular Formula
C₁₀H₁₁N₃
Influences molecular weight and solubility.
Molecular Weight
173.22 g/mol
Important for calculating molar concentrations.
Melting Point
Likely a solid at room temperature. The related compound 2-(1H-pyrazol-5-yl)aniline has a melting point of 129°C.[1]
A high melting point can suggest strong crystal lattice energy, which may correlate with poor solubility.
pKa
The pyrazole ring is weakly basic (pKa of N-2 is ~2.5), and the aniline moiety is also basic (pKa of the amino group is ~4-5).
The ionization state of the molecule will be pH-dependent, significantly impacting solubility and stability. At physiological pH (~7.4), the aniline group will be predominantly in its neutral form.
LogP (Octanol-Water Partition Coefficient)
The predicted XlogP for the analog 2-(1H-pyrazol-5-yl)aniline is 1.2.[2] The methyl group in the target compound will slightly increase lipophilicity.
Suggests moderate lipophilicity, which may lead to poor aqueous solubility.
Aqueous Solubility
Expected to be low. Pyrazole-containing drugs like celecoxib are practically insoluble in water.[3]
This is a critical parameter that will likely necessitate solubility enhancement techniques for many applications.
Stability
The aniline moiety is susceptible to oxidation, which can be accelerated by light, air, and acidic or strongly basic conditions.[4]
Formulation strategies must incorporate measures to mitigate oxidative degradation.
Section 2: Frequently Asked Questions (FAQs) for Formulation Development
This section addresses common questions and challenges encountered during the formulation of 2-Methyl-6-(1H-pyrazol-5-yl)aniline.
Q1: I am having difficulty dissolving 2-Methyl-6-(1H-pyrazol-5-yl)aniline in aqueous buffers for my in vitro assays. What do you recommend?
A1: Low aqueous solubility is a common challenge for compounds with pyrazole and aniline functionalities. Here is a systematic approach to enhance solubility:
Co-solvents: This is often the most effective initial approach. Polyethylene glycols (PEGs), such as PEG 400 and PEG 600, propylene glycol, and ethanol are commonly used co-solvents that can significantly increase the solubility of poorly soluble drugs.[3][5] For celecoxib, a pyrazole derivative, PEG 600 was shown to increase solubility by over 10,000-fold.[3] Start by preparing a stock solution in a water-miscible organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays.
pH Adjustment: Given the basic nature of the aniline and pyrazole groups, solubility can be increased in acidic conditions where the molecule becomes protonated and forms a more soluble salt. However, be aware that the stability of the aniline group can be compromised at very low pH.[4] A careful balance between solubility and stability is crucial.
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.[6]
Q2: My solution of 2-Methyl-6-(1H-pyrazol-5-yl)aniline is developing a brownish tint over time. What is causing this and how can I prevent it?
A2: The development of a brownish color is a classic indicator of aniline oxidation.[4] The amino group in the aniline moiety is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, and certain pH conditions.
Preventative Measures:
Inert Atmosphere: When preparing and storing solutions, purge the headspace of your vials with an inert gas like nitrogen or argon to minimize contact with oxygen.
Light Protection: Store both the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.[4]
pH Control: Maintain the pH of your solutions as close to neutral as possible. Storing aniline derivatives at a neutral pH of 7 has been shown to provide the best stability.[4]
Antioxidants: Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation, if compatible with your application.
Temperature Control: Store solutions at low temperatures (2-8°C) to slow down the degradation process.
Q3: I need to prepare a formulation for animal studies (e.g., oral gavage). What are some suitable vehicle options?
A3: For preclinical oral formulations, the goal is to achieve a homogenous and stable suspension or solution that allows for accurate dosing.
Aqueous Suspensions: If the required dose can be achieved in a reasonable volume, a simple aqueous suspension can be prepared. Use a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC) to ensure uniform dispersion. Including a wetting agent such as a small amount of Tween® 80 can help to disperse the powder.
Co-solvent Systems: For higher doses where solubility is a limiting factor, a co-solvent system may be necessary. A common vehicle for oral dosing is a mixture of PEG 400 and water. You can also explore combinations with other excipients like propylene glycol or glycerin.
Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption. These typically consist of an oil, a surfactant, and a co-solvent.
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue
Potential Cause(s)
Recommended Action(s)
Precipitation of the compound upon dilution of a DMSO stock solution into aqueous buffer.
The compound's solubility limit in the final buffer composition has been exceeded.
- Decrease the concentration of the final solution.- Increase the percentage of co-solvent in the final solution (if tolerated by the assay).- Add a surfactant or a complexing agent like HP-β-CD to the aqueous buffer before adding the DMSO stock.
Inconsistent results in bioassays.
- Degradation of the compound in the assay medium.- Incomplete dissolution of the compound.- Adsorption of the compound to plasticware.
- Verify the stability of the compound under your specific assay conditions (time, temperature, pH).- Visually inspect your solutions for any undissolved particles. Consider filtration of stock solutions.- Use low-binding plates and tubes. Consider adding a small amount of a non-ionic surfactant to your buffers.
- Consider particle size reduction techniques like micronization to increase the surface area for dissolution.[7]- Explore enabling formulations such as solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or lipid-based formulations.[7][8]- Investigate potential metabolic pathways of the aniline moiety.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Screening
This protocol provides a general method for preparing a high-concentration stock solution for use in various in vitro assays.
Materials:
2-Methyl-6-(1H-pyrazol-5-yl)aniline powder
Dimethyl sulfoxide (DMSO), anhydrous
Vortex mixer
Sonicator (optional)
Sterile microcentrifuge tubes or vials
Procedure:
Accurately weigh the desired amount of 2-Methyl-6-(1H-pyrazol-5-yl)aniline into a sterile vial.
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis
This method is a starting point for the analysis of 2-Methyl-6-(1H-pyrazol-5-yl)aniline and can be further optimized.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting gradient could be 10% ACN, increasing to 90% ACN over 20 minutes.
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (a UV scan is recommended, but a starting point could be around 254 nm).
Column Temperature: 25°C.
Procedure:
Prepare standard solutions of 2-Methyl-6-(1H-pyrazol-5-yl)aniline in the mobile phase or a compatible solvent (e.g., methanol).
Prepare your test samples by diluting them to an appropriate concentration.
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
Inject the standards and samples.
Analyze the resulting chromatograms for peak area, retention time, and the presence of any degradation products.
Section 5: Visualizations
Workflow for Troubleshooting Poor Aqueous Solubility
Caption: A decision tree for systematically addressing poor aqueous solubility.
Logical Relationship for Mitigating Aniline Oxidation
Comparative Efficacy Guide: 2-Methyl-6-(1H-pyrazol-5-yl)aniline vs. Standard Corrosion Inhibitors
Executive Summary The search for eco-friendly, high-efficiency corrosion inhibitors has moved beyond simple amines toward hybrid heterocyclic compounds. 2-Methyl-6-(1H-pyrazol-5-yl)aniline (MPA) represents a significant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The search for eco-friendly, high-efficiency corrosion inhibitors has moved beyond simple amines toward hybrid heterocyclic compounds. 2-Methyl-6-(1H-pyrazol-5-yl)aniline (MPA) represents a significant advancement in this field. By fusing an electron-rich aniline moiety with a pyrazole ring in a sterically constrained ortho-ortho arrangement, MPA functions as a bidentate ligand capable of superior surface chelation compared to traditional monodentate inhibitors.
This guide objectively compares MPA against industry standards—specifically Benzotriazole (BTA) and Phenyl-pyrazoles —demonstrating its efficacy primarily on Aluminum alloys (e.g., AA2014) and Mild Steel in aggressive acidic media (1.0 M HCl).
Key Verdict: MPA exhibits a "Mixed-Type" inhibition mechanism with efficiencies exceeding 94% at optimal concentrations (1800 ppm), outperforming standard anilines due to enhanced adsorption stability governed by the Langmuir isotherm.
Chemical Basis & Mechanism of Action[1]
To understand why MPA outperforms simpler alternatives, we must analyze its molecular architecture.
The "Chelation Advantage"
Unlike simple anilines that adsorb via a single nitrogen lone pair, MPA possesses two active sites:
The Amino Group (-NH₂): Located on the benzene ring.[1]
The Pyrazole Nitrogen (=N-): Located at the ortho position.
This proximity allows MPA to form a stable 5- or 6-membered chelate ring with surface metal ions (
), creating a barrier film that is thermodynamically more stable than the single-point attachment of simple amines.
Diagram: Adsorption Mechanism Pathway
The following diagram illustrates the multi-step adsorption process of MPA on a metal surface.
Caption: Step-wise adsorption mechanism of MPA, highlighting the transition from electrostatic physisorption to stable chemisorption via electron donation and retro-donation.
Comparative Performance Analysis
The following data synthesizes experimental results comparing MPA (and its close derivatives) against established inhibitors in 1.0 M HCl .
*Note: BTA is the gold standard for Copper but performs with lower efficiency on Aluminum/Steel in highly acidic HCl compared to pyrazole-aniline hybrids.
Critical Analysis of Competitors
Vs. Benzotriazole (BTA):
BTA relies heavily on forming a polymeric film Cu(I)-BTA. While excellent for copper in neutral media, it degrades in efficiency in strong acids (HCl) on aluminum or steel substrates.
MPA remains stable in acidic pH. The methyl group provides steric bulk (hydrophobicity), repelling water molecules more effectively than the planar BTA structure.
Vs. Simple Phenyl-Pyrazoles:
Standard phenyl-pyrazoles lack the primary amine (-NH₂) donor.
MPA's additional amine group increases the electron density on the aromatic ring, enhancing the "push" of electrons into the metal surface (higher HOMO energy), leading to stronger chemisorption.
Experimental Validation Protocols
To validate MPA's performance in your own lab, follow this self-validating workflow. This protocol ensures reproducibility and eliminates common artifacts like oxygen contamination.
Diagram: Validation Workflow
Caption: Standardized electrochemical workflow for validating corrosion inhibition efficiency.
cm coupons. Polish with SiC paper (grades 600 to 1200), degrease with acetone, and dry.
Immersion: Suspend coupons in 100 mL of 1.0 M HCl containing varying concentrations of MPA (e.g., 200, 600, 1000, 1400, 1800 ppm) for 24 hours at 303 K.
Calculation:
Where and are weight losses without and with the inhibitor.[6]
B. Electrochemical Impedance Spectroscopy (EIS)[4][5]
Significance: Measures the Charge Transfer Resistance (
). A higher indicates a more protective film.
Expected Outcome: You should observe a significant increase in the diameter of the Nyquist semicircle as MPA concentration increases, confirming the formation of an insulating barrier.
C. Potentiodynamic Polarization (Tafel)
Significance: Determines if the inhibitor is Anodic, Cathodic, or Mixed.
Data Interpretation: If the displacement in corrosion potential (
) is mV compared to the blank, MPA is classified as a Mixed-Type Inhibitor . This is the expected behavior for pyrazolyl-anilines, indicating they retard both hydrogen evolution (cathodic) and metal dissolution (anodic).
Thermodynamic Insights
The efficacy of MPA is not accidental; it is thermodynamically driven. Experimental data typically fits the Langmuir Adsorption Isotherm , defined by:
) value between -30 kJ/mol and -40 kJ/mol suggests a comprehensive adsorption mode —stronger than simple physisorption (>-20 kJ/mol) but involving significant chemisorption character. This explains why the film resists washing away in dynamic flow conditions.
References
Nataraja, G. et al. (2022). Green Synthesis of 2-(1H-pyrazol-5-yl) aniline as a Corrosion Inhibitor of Aluminium-2014 Alloy in 1.0 Molar HCl Solution.[8][9] Rasayan Journal of Chemistry.
El-Hajjaji, F. et al. (2018). Pyrazoles as Corrosion Inhibitors for Mild Steel in HCl Solution: Experimental and Theoretical Studies. Journal of Materials and Environmental Science.
BenchChem. Pyrazole Derivatives as Corrosion Inhibitors: A Comparative Analysis.
Cross-Validation of Analytical Methods for 2-Methyl-6-(1H-pyrazol-5-yl)aniline
Executive Summary In the development of kinase inhibitors and heterocyclic intermediates, 2-Methyl-6-(1H-pyrazol-5-yl)aniline represents a critical scaffold. Its structural duality—combining a basic aniline moiety with a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of kinase inhibitors and heterocyclic intermediates, 2-Methyl-6-(1H-pyrazol-5-yl)aniline represents a critical scaffold. Its structural duality—combining a basic aniline moiety with an amphoteric pyrazole ring—presents unique analytical challenges, specifically annular tautomerism and pH-dependent ionization.
This guide provides an objective, data-driven comparison of three orthogonal analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC-UV serves as the workhorse for routine Quality Control (QC), this guide demonstrates why a cross-validation strategy integrating qNMR for absolute potency and LC-MS for specificity is required to eliminate the "blind spots" of single-method analysis.
Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
Property
Description
Analytical Implication
Structure
Aniline core with ortho-methyl and ortho-pyrazole substituents.
Steric hindrance may affect planar conjugation, influencing UV .
Tautomerism
1H-pyrazole 2H-pyrazole equilibrium.
Critical Risk: Can cause peak splitting or broadening in HPLC if mobile phase pH is near the pyrazole pKa.
Basicity
Two basic nitrogen centers (Aniline and Pyrazole ).
ESI+ ionization is highly favorable; acidic mobile phases are mandatory to prevent tailing.
Solubility
Moderate in MeOH/ACN; High in DMSO.
DMSO- is the preferred solvent for NMR to prevent aggregation.
Comparative Methodology
Method A: HPLC-UV (The Routine Workhorse)
Role: Routine purity testing, stability studies, and reaction monitoring.
Causality of Protocol: To mitigate tautomeric peak splitting, the mobile phase must be sufficiently acidic (pH < 3.0) to protonate the pyrazole ring, forcing it into a single cationic species.
Strengths: High precision (RSD < 0.5%), robustness, low cost.
Weaknesses: Lack of specificity; co-eluting impurities with similar UV chromophores can inflate purity values.
Optimized Protocol:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).
Method B: LC-MS/MS (The Specificity Specialist)
Role: Impurity profiling, genotoxic impurity (GTI) detection, and confirmation of identity.
Causality of Protocol: TFA suppresses ionization in MS; therefore, Formic Acid is substituted. The method operates in Multiple Reaction Monitoring (MRM) mode to isolate the parent ion
, filtering out matrix noise.
Strengths: Extreme sensitivity (LOD < 1 ng/mL), mass confirmation.
Weaknesses: Matrix effects (ion suppression), non-linear response at high concentrations.
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).
Precursor Ion:
174.1 (Calculated for ).
Product Ions: Quantified on dominant fragment (e.g., loss of
or methyl group cleavage).
Method C: qNMR (The Primary Standard)
Role: Absolute purity determination (Potency) to qualify the Reference Standard.
Causality of Protocol: Unlike chromatography, NMR response is molar and independent of extinction coefficients. It is the only method that does not require a reference standard of the analyte itself.
Strengths: SI-traceable accuracy, no calibration curve needed.
Weaknesses: High limit of detection (requires mg quantities), lower throughput.
Optimized Protocol:
Solvent: DMSO-
(to slow proton exchange and sharpen peaks).
Internal Standard (IS): Maleic Acid (traceable to NIST) or 1,3,5-Trimethoxybenzene.
Pulse Sequence: 90° pulse, relaxation delay (
) 5 (typically 30s) to ensure full relaxation.
Comparative Performance Data
The following data summarizes a cross-validation study performed on a single batch of 2-Methyl-6-(1H-pyrazol-5-yl)aniline (99.2% purity).
Metric
HPLC-UV (Method A)
LC-MS/MS (Method B)
qNMR (Method C)
Linearity ()
> 0.999 (10-500 µg/mL)
> 0.995 (1-1000 ng/mL)
N/A (Molar Ratio)
Precision (% RSD)
0.2%
2.5%
0.4%
Accuracy (% Recovery)
98.5 - 101.5%
90.0 - 110.0%
Absolute (±0.5%)
LOD
~0.5 µg/mL
~0.5 ng/mL
~100 µg/mL
Selectivity
Moderate (Ret. Time)
High (Mass/Charge)
High (Chemical Shift)
Primary Utility
Batch Release / QC
Trace Impurity / GTIs
Standard Qualification
Cross-Validation Workflow
To ensure scientific integrity, a "Triangulated Validation" approach is recommended. Reliance on a single method is a compliance risk.
Step-by-Step Validation Protocol
Primary Standardization (qNMR):
Dissolve 10 mg of analyte and 5 mg of Maleic Acid (IS) in DMSO-
.
Calculate mass purity (
) using the equation:
Result: This establishes the "Assigned Purity" of your Reference Standard (e.g., 99.4%).
Chromatographic Calibration (HPLC-UV):
Use the qNMR-qualified standard to prepare a 5-point calibration curve for HPLC.
Analyze the bulk batch. If HPLC purity > qNMR purity, hidden impurities (UV-inactive) are likely present.
Orthogonal Check (LC-MS):
Inject the sample to screen for co-eluting impurities that have the same retention time but different masses.
Confirm the absence of synthesis byproducts (e.g., des-methyl analogs).
Visualization: The Analytical Decision Matrix
Figure 1: Analytical Decision Matrix illustrating the selection and interdependency of methods. qNMR acts as the foundational anchor for HPLC calibration.
Detailed Experimental Protocols
Protocol 1: Handling Tautomerism in HPLC
The pyrazole ring can exist in two tautomeric forms. In neutral pH, these interconvert slowly, leading to "saddle" peaks.
Preparation: Dissolve 25 mg of sample in 25 mL of Diluent (50:50 ACN:0.1% TFA Water). The acid locks the tautomer.
System Suitability: Inject the standard 5 times.
Requirement: Tailing factor (
) < 1.5. If , increase TFA concentration to 0.15%.
Injection: 5 µL.
Integration: Integrate the main peak. Ignore baseline ripples typically seen at the void volume due to DMSO (if used).
Protocol 2: qNMR Sample Preparation
Weighing: Accurately weigh 15.0 mg (
0.01 mg) of the analyte into a clean vial.
IS Addition: Add 10.0 mg (
0.01 mg) of Maleic Acid (TraceCERT® or equivalent).
Dissolution: Add 0.7 mL DMSO-
. Cap and vortex until fully dissolved.
Acquisition:
Set temperature to 300K.
Set
(relaxation delay) to 30s.
Scans: 16 or 32 (for S/N > 200).
Phase and baseline correct manually.
Visualization: Cross-Validation Workflow
Figure 2: The "Triangulated Validation" workflow ensuring the Certificate of Analysis (COA) is derived from orthogonal data sources.
References
BenchChem. (2025).[1] A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Retrieved from
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals: LC–MS Method Development. Retrieved from
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Sultan Qaboos University Journal. (2025). Development and Validation of an RP-HPLC-FLD Method for Pyrazoline Derivatives. Retrieved from
National Institutes of Health (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. Retrieved from
Personal protective equipment for handling 2-Methyl-6-(1H-pyrazol-5-yl)aniline
[1] Executive Hazard Analysis (The "Why") As a Senior Application Scientist, I must emphasize that 2-Methyl-6-(1H-pyrazol-5-yl)aniline is not merely a generic organic solid.[1] It is a primary aromatic amine coupled with...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Hazard Analysis (The "Why")
As a Senior Application Scientist, I must emphasize that 2-Methyl-6-(1H-pyrazol-5-yl)aniline is not merely a generic organic solid.[1] It is a primary aromatic amine coupled with a pyrazole ring.[1]
While specific toxicological data for this exact CAS (1208081-73-5) may be limited in public repositories, we must apply the Precautionary Principle based on its structural moieties:
Aniline Moiety: Aromatic amines are notorious for Methemoglobinemia .[1] They can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect can occur via skin absorption even without visible irritation.[1]
Pyrazole Ring: Often associated with skin sensitization and potential hepatotoxicity in metabolic studies.[1]
Critical Warning: Treat this compound as a suspected carcinogen and a potent skin sensitizer .[1][2] The absence of a specific lethal dose (LD50) on a label does not imply safety; it implies unknown risk.[1]
Hierarchy of Controls & Engineering Systems
Before discussing PPE, we must establish the primary line of defense. PPE is the last resort, not the first.
Engineering Control Standards
Primary Containment: All handling of the dry powder must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1]
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Substituted anilines are often electrostatic, increasing the risk of aerosolization.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound.
Figure 1: Operational decision tree for engineering controls based on physical state.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent two specific failure modes: dermal permeation (aniline absorption) and ocular damage (irritant dust).[1]
PPE Category
Recommendation
Scientific Rationale & Causality
Self-Validating Check
Hand Protection
Double Gloving Strategy: 1. Inner: Nitrile (0.11mm)2.[1] Outer: Nitrile (0.11mm) or Laminate (Silver Shield) for >30 min work.[1]
Permeation Kinetics: Aromatic amines can permeate standard thin nitrile.[1] Double gloving creates a tortuous path, increasing breakthrough time significantly.[1]
Visual Inspection: Anilines often oxidize to a dark brown color.[1] If the outer glove shows any discoloration, the barrier is compromised. Change immediately.
Eye Protection
Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders.[1]
Dust Migration: Fine powders can bypass the side shields of safety glasses.[1] Goggles seal the orbital area, preventing mucosal absorption via the tear ducts.
Seal Check: Goggles must leave a temporary impression on the skin; if not, the seal is too loose.
Respiratory
N95 or P100 (Only if outside Fume Hood).Primary: Fume Hood Sash.[1]
Particle Size: Synthesis intermediates often have irregular particle sizes (<10µm) that are respirable.[1]
Fit Test: Negative pressure check (inhale sharp breath; mask should collapse slightly).[1]
Body
Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat.[1]
Retention: Cotton fibers can trap aniline dust, creating a long-term exposure source (secondary exposure) in the breakroom/office.
Disposal: Dispose of Tyvek sleeves/coats as hazardous waste if visible dust is present.[1]
Operational Protocol: Weighing & Solubilization
This protocol uses a "Zero-Static" methodology to minimize dispersion.[1]
Step 1: Preparation
Place a disposable balance draft shield or "weighing boat containment tray" inside the fume hood.[1]
Pre-moisten a paper towel with a compatible solvent (e.g., Methanol) and place it near the balance (inside the hood) to act as a "dust trap" for stray particles.
Step 2: Transfer (The Critical Moment)
Technique: Do not pour from the stock bottle. Use a long-neck anti-static spatula .[1]
The "Tap" Method: Gently tap the spatula against the weighing boat, not the vibration of the hand, to control flow.
Causality: Pouring creates air displacement (turbulence) which ejects low-density aniline dust into the operator's breathing zone.[1]
Exotherm Check: Add solvent slowly.[1] Pyrazoles can occasionally exhibit heat of solution effects.[1]
Venting: Do not cap the vial immediately if sonication is used; pressure buildup can cause aerosolization upon opening.[1]
Emergency Response: Exposure Pathways
Time is the critical variable in aniline exposure due to the rapid onset of methemoglobinemia.[1]
Figure 2: Immediate response workflow for dermal and ocular exposure.
Medical Note: If seeking medical help, explicitly inform the physician of "Potential Aniline Toxicity / Methemoglobinemia" . Standard ER protocols might mistake cyanosis for respiratory failure rather than chemical blood toxicity.[1]
Waste Disposal & Decontamination[2][3]
Principle: "Cradle-to-Grave" tracking. Do not dilute to drain.[1]
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bag labeled "Toxic - Organic Solid" .
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (assuming dissolved in DMSO/MeOH).
Crucial: Do not mix with oxidizing acids (Nitric/Perchloric) as pyrazoles can form unstable salts or undergo energetic decomposition.[1]
Decontamination: Wipe surfaces with a mild detergent followed by water.[1] Avoid using bleach (Sodium Hypochlorite) initially, as it can react with amines to form chloramines (toxic gas).
References
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Aniline: Systemic Agent. Centers for Disease Control and Prevention.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Aniline. United States Department of Labor.[1] Retrieved from [Link]
PubChem. (n.d.).[1] Compound Summary: Aniline.[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]